molecular formula C20H21N5O2S B2995763 2-(benzylthio)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1203004-30-1

2-(benzylthio)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B2995763
CAS RN: 1203004-30-1
M. Wt: 395.48
InChI Key: ZVRUJWBGFAJBMJ-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds : The chemical compound has been utilized in the synthesis of various novel compounds. For instance, Sebhaoui et al. (2020) reported the synthesis of new compounds, including 1-acetyl-1H-benzimidazolo-2(3H)-one, which were characterized by single crystal X-ray diffraction and other spectroscopic methods. This study highlights the role of the compound in creating new molecular structures with potential applications in various fields of science (Sebhaoui et al., 2020).

  • Molecular Docking and Dynamics : The compound has been used in molecular docking and dynamics studies. Such studies are essential in understanding the interaction of molecules with biological targets, which is crucial in drug design and discovery processes (Sebhaoui et al., 2020).

Biological and Antimicrobial Activity

  • Antimicrobial Potential : Compounds synthesized using the chemical have been evaluated for their antimicrobial potential. For instance, Deohate and Palaspagar (2020) assessed the insecticidal and antibacterial potential of pyrimidine linked pyrazole heterocyclics, demonstrating the relevance of such compounds in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

  • Antitumor Activity : Studies have also explored the antitumor activities of derivatives of this compound. For example, research by Albratty et al. (2017) investigated novel thiophene, pyrimidine, and other derivatives for their antitumor effects, indicating potential applications in cancer therapy and research (Albratty et al., 2017).

Chemical Properties and Interactions

  • Crystal Structure Analysis : The compound has been used in studies focusing on crystal structures and Hirshfeld surface analysis. Such studies contribute to understanding the solid-state properties of chemical compounds, which is vital in materials science and chemistry (Sebhaoui et al., 2020).

  • Role in Synthesis of Heterocycles : The compound plays a significant role in the synthesis of various heterocycles. These heterocycles have diverse applications in pharmaceuticals, agrochemicals, and materials science. Studies like that by Fadda et al. (2017) highlight the versatility of this compound in synthesizing structurally diverse molecules with potential practical applications (Fadda et al., 2017).

properties

IUPAC Name

2-benzylsulfanyl-N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-13-9-18(26)23-20(21-13)25-17(10-16(24-25)15-7-8-15)22-19(27)12-28-11-14-5-3-2-4-6-14/h2-6,9-10,15H,7-8,11-12H2,1H3,(H,22,27)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRUJWBGFAJBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.